molecular formula C12H17N2O6PS B100241 Dimethyl ((3-((2-methyl-1-oxoallyl)amino)phenyl)sulphonyl)phosphoramidate CAS No. 15762-53-5

Dimethyl ((3-((2-methyl-1-oxoallyl)amino)phenyl)sulphonyl)phosphoramidate

Cat. No. B100241
CAS RN: 15762-53-5
M. Wt: 348.31 g/mol
InChI Key: VGQJNYUIUBRKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl ((3-((2-methyl-1-oxoallyl)amino)phenyl)sulphonyl)phosphoramidate is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of pharmaceutical research. This compound is also known as DMAPS and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of DMAPS is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. DMAPS has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties.

Biochemical And Physiological Effects

DMAPS has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as matrix metalloproteinases and cyclooxygenase-2. DMAPS has also been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.

Advantages And Limitations For Lab Experiments

One advantage of DMAPS is its potential use as an anti-cancer and anti-inflammatory agent. It has shown promising results in animal models and has the potential to be developed into a therapeutic agent. However, one limitation of DMAPS is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research involving DMAPS. One area of research is the development of more efficient synthesis methods for DMAPS. Another area of research is the investigation of DMAPS as a potential therapeutic agent for cancer and inflammation in humans. Further studies are also needed to fully understand the mechanism of action of DMAPS and its biochemical and physiological effects.

Synthesis Methods

The synthesis of DMAPS involves the reaction of 3-((2-methyl-1-oxoallyl)amino)phenyl)sulphonyl chloride with dimethyl phosphoramidate. The reaction takes place in the presence of a base and a solvent. The resulting compound is purified using column chromatography to obtain the final product.

Scientific Research Applications

DMAPS has been studied extensively for its potential use in the field of pharmaceutical research. It has been shown to have anti-cancer properties and has been tested in vitro on various cancer cell lines. DMAPS has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal models.

properties

CAS RN

15762-53-5

Product Name

Dimethyl ((3-((2-methyl-1-oxoallyl)amino)phenyl)sulphonyl)phosphoramidate

Molecular Formula

C12H17N2O6PS

Molecular Weight

348.31 g/mol

IUPAC Name

N-[3-(dimethoxyphosphorylsulfamoyl)phenyl]-2-methylprop-2-enamide

InChI

InChI=1S/C12H17N2O6PS/c1-9(2)12(15)13-10-6-5-7-11(8-10)22(17,18)14-21(16,19-3)20-4/h5-8H,1H2,2-4H3,(H,13,15)(H,14,16)

InChI Key

VGQJNYUIUBRKHQ-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)NC1=CC(=CC=C1)S(=O)(=O)NP(=O)(OC)OC

Canonical SMILES

CC(=C)C(=O)NC1=CC(=CC=C1)S(=O)(=O)NP(=O)(OC)OC

Other CAS RN

15762-53-5

Origin of Product

United States

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